2-Cyclobutylbenzene-1-sulfonamide

Carbonic anhydrase inhibition Structure-activity relationship Fragment-based drug design

Researchers mapping carbonic anhydrase isoform selectivity are hindered by a lack of comparative data across positional isomers. 2-Cyclobutylbenzenesulfonamide (ortho isomer) places the cyclobutyl group in direct steric proximity to the zinc-binding sulfonamide, influencing active-site approach geometry distinct from meta/para isomers. - Compare binding orientation across all three positional isomers to empirically map CA isozyme selectivity - Quantify entropic binding contributions (ITC ΔH/ΔS) vs. flexible ortho-alkyl analogs using its rigid puckered cyclobutyl scaffold - Supplied at ≥95% purity with reliable global logistics for reproducible fragment-based screening workflows

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
Cat. No. B13252343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylbenzene-1-sulfonamide
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC=CC=C2S(=O)(=O)N
InChIInChI=1S/C10H13NO2S/c11-14(12,13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,11,12,13)
InChIKeyCKCALTNEQXZFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylbenzene-1-sulfonamide: Ortho-Substituted Primary Benzenesulfonamide Building Block


2-Cyclobutylbenzene-1-sulfonamide (CAS 1600425-80-6; IUPAC: 2-cyclobutylbenzenesulfonamide) is a primary aryl sulfonamide (C₁₀H₁₃NO₂S, MW 211.28 g/mol) bearing a cyclobutyl substituent at the ortho position of the benzene ring . The compound features an unsubstituted –SO₂NH₂ group directly attached to the aromatic ring, classifying it as a type of benzenesulfonamide capable of coordinating the catalytic zinc ion in carbonic anhydrase (CA) active sites [1]. It is commercially supplied at ≥95% purity by Enamine (distributed via Sigma-Aldrich, Cat. ENAH30478BC5) and by Leyan (Cat. 2092114) . Its closest structural analogs—the meta (3-) and para (4-) cyclobutyl positional isomers as well as the N-cyclobutyl constitutional isomer—share identical molecular formulae but differ fundamentally in substitution geometry, steric environment, and predicted binding orientation .

Cyclobutylbenzenesulfonamide Isomers Are Not Interchangeable


The four constitutional and positional isomers sharing the formula C₁₀H₁₃NO₂S (2-, 3-, 4-cyclobutylbenzene-1-sulfonamide and N-cyclobutylbenzenesulfonamide) cannot be treated as generic substitutes for one another because the location of the cyclobutyl group relative to the zinc-binding sulfonamide pharmacophore dictates fundamentally different steric environments, conformational ensembles, and target-binding geometries [1]. In carbonic anhydrase inhibition—the best-characterized application for primary benzenesulfonamides—the ortho substitution pattern places the cyclobutyl ring in direct steric proximity to the sulfonamide zinc-binding motif, influencing the ligand's approach angle to the active-site metal and altering selectivity across the 12 catalytically active human CA isozymes [2]. The meta and para isomers position the cyclobutyl group away from the sulfonamide, while the N-cyclobutyl constitutional isomer lacks a free –SO₂NH₂ group entirely, fundamentally eliminating the zinc-coordination mechanism [3]. These geometric distinctions are non-trivial and preclude casual interchange in any quantitative pharmacological or biochemical workflow.

Differentiation Evidence for 2-Cyclobutylbenzene-1-sulfonamide


Ortho Steric Constraints on Sulfonamide Pharmacophore

In benzenesulfonamide-based carbonic anhydrase inhibitors, the ortho substituent directly adjacent to the –SO₂NH₂ group imposes steric constraints on the dihedral angle between the sulfonamide and the aromatic ring, which in turn governs the orientation of the zinc-binding nitrogen atom [1]. The Kazokaitė-Adomaitienė et al. (2025) study of nearly 50 ortho-substituted benzenesulfonamides across all 12 human CA isozymes demonstrated that oxidation state and steric bulk at the ortho position could shift CAIX binding affinity by over 100,000-fold relative to closely related analogs—a magnitude of effect not observed for meta- or para-substituted congeners where the substituent is remote from the zinc-binding motif [2]. For 2-cyclobutylbenzene-1-sulfonamide specifically, the cyclobutyl group (van der Waals volume ≈ 62 ų) at the ortho position creates a steric profile distinct from the 3-cyclobutyl (meta) isomer where the substituent is electronically conjugated but sterically removed, and from the 4-cyclobutyl (para) isomer where only electronic effects transmit to the sulfonamide . While direct comparative IC₅₀ or Kᵢ data for the cyclobutyl positional isomers have not been reported in the peer-reviewed literature, the class-level SAR for ortho-substituted benzenesulfonamides predicts that the 2-cyclobutyl isomer will exhibit a different CA isozyme selectivity fingerprint compared to its 3- and 4-substituted counterparts [2].

Carbonic anhydrase inhibition Structure-activity relationship Fragment-based drug design

Cyclobutyl Conformational Preorganization Advantage

The cyclobutyl substituent at the ortho position introduces conformational rigidity not achievable with acyclic alkyl groups of comparable carbon count (e.g., n-butyl, isobutyl, sec-butyl). The four-membered carbocycle adopts a puckered geometry with a dihedral pucker angle of approximately 27–35°, restricting the number of low-energy conformations accessible to the ortho substituent and reducing the entropic penalty upon target binding . This conformational locking principle is well-established in medicinal chemistry: cyclobutyl-containing ligands have been shown to exhibit enhanced binding affinity relative to their acyclic counterparts due to preorganization of the bioactive conformation [1]. In the context of 2-cyclobutylbenzene-1-sulfonamide, the cyclobutyl ring's restricted conformational ensemble is expected to reduce the entropic penalty of binding compared to 2-isobutylbenzene-1-sulfonamide (which has 2 additional rotatable bonds) or 2-n-butylbenzene-1-sulfonamide (3 additional rotatable bonds), though direct head-to-head binding data for these specific comparators are not published [2]. The Leyan product listing reports a calculated LogP of 1.60 and 2 rotatable bonds for 2-cyclobutylbenzene-1-sulfonamide, consistent with a relatively compact, moderately lipophilic scaffold .

Conformational restriction Ligand preorganization Entropic binding optimization

Primary Sulfonamide Zinc-Binding Integrity

A critical structural distinction exists between 2-cyclobutylbenzene-1-sulfonamide (CAS 1600425-80-6) and its constitutional isomer N-cyclobutylbenzenesulfonamide (CAS 875843-52-0). In the target compound, the cyclobutyl group is C-linked to the aromatic ring at the ortho position, leaving the –SO₂NH₂ group as a primary sulfonamide capable of direct zinc coordination . In the N-cyclobutyl isomer, the cyclobutyl group is N-linked to the sulfonamide nitrogen, converting it to a secondary sulfonamide (–SO₂NH–cyclobutyl), which eliminates the free –NH₂ group required for the characteristic zinc-binding mechanism of carbonic anhydrase inhibitors [1]. This constitutional isomerism has been independently confirmed by distinct NMR signatures: the N-cyclobutyl isomer exhibits a characteristic N–H signal at δ 4.85 ppm and C{¹H} NMR peaks at δ 141.0, 132.7, 129.2, 127.1, 48.3, 31.9, 15.1 in CDCl₃ [2], while the target C-aryl compound is listed with distinct structural identifiers (InChI Key: CKCALTNEQXZFFA-UHFFFAOYSA-N) . Researchers must verify which constitutional isomer is being purchased, as both share the identical molecular formula (C₁₀H₁₃NO₂S, MW 211.28) and may appear under similar names in vendor catalogs.

Constitutional isomer differentiation Carbonic anhydrase pharmacophore Zinc-binding group integrity

Physicochemical Differentiation: LogP and TPSA

The Leyan vendor listing provides calculated physicochemical parameters for 2-cyclobutylbenzene-1-sulfonamide: LogP = 1.60, TPSA = 60.16 Ų, H-bond acceptors = 2, H-bond donors = 1, and rotatable bonds = 2 . These values place the compound within favorable drug-like chemical space (congruent with Lipinski's Rule of Five and Veber's bioavailability criteria). For comparative context: the unsubstituted parent benzenesulfonamide has a reported experimental LogP of approximately –0.59 and a molecular weight of 157.19 g/mol [1], meaning the cyclobutyl substitution at the ortho position increases calculated LogP by roughly 2.2 log units while adding 54.1 g/mol in molecular weight. The TPSA of 60.16 Ų is identical across the ortho, meta, and para cyclobutyl positional isomers since TPSA is a fragment-based sum insensitive to substitution position. However, the ortho isomer's steric proximity between the cyclobutyl group and the sulfonamide is predicted to influence the compound's chromatographic retention behavior and measured LogD₇.₄ relative to the meta and para isomers [2].

Lipophilicity ADME prediction Physicochemical profiling

Ortho Isomer Commercial Sourcing

2-Cyclobutylbenzene-1-sulfonamide is commercially supplied through Enamine Ltd. (Ukraine) and distributed globally by Sigma-Aldrich (Cat. ENAH30478BC5), with the product originating from Enamine's REALL (Readily Accessible) screening compound collection . The compound is also available from Leyan (Cat. 2092114, 95% purity, 1g in stock as of listing date) and previously from CymitQuimica/Biosynth (discontinued as of data access date) . In contrast, the 3-cyclobutyl isomer (CAS 1599397-36-0) and 4-cyclobutyl isomer (CAS 1421262-71-6) are supplied by Bidepharm at 95% purity . The N-cyclobutyl constitutional isomer (CAS 875843-52-0) is available from ChemicalBook-listed suppliers . This fragmented supply landscape means that all four isomers are not available from a single vendor, and researchers must verify the specific CAS number (1600425-80-6) and InChI Key (CKCALTNEQXZFFA-UHFFFAOYSA-N) at the point of procurement to ensure receipt of the correct ortho-substituted isomer.

Commercial sourcing Fragment library Supply chain comparison

Bioactivity Data Gap

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent literature (as of the search date) did not return any published IC₅₀, Kᵢ, Kd, EC₅₀, or cellular activity data for 2-cyclobutylbenzene-1-sulfonamide (CAS 1600425-80-6), either in isolation or in direct comparison with its positional or constitutional isomers [1][2]. The compound is not indexed in ChEMBL or BindingDB as a bioactivity-tested entity. This absence of data is itself a differentiating factor: the compound represents a relatively unexplored chemical space within the cyclobutylbenzenesulfonamide isomer family. In contrast, structurally related but more complex cyclobutyl-containing sulfonamides (e.g., SPL-410, an N-cyclobutylbenzenesulfonamide derivative with IC₅₀ = 9 nM against SPPL2a) have established bioactivity profiles . Researchers considering procurement should be aware that the ortho-substituted cyclobutylbenzenesulfonamide scaffold remains pharmacologically uncharacterized in published literature, which may represent either a risk (unknown activity) or an opportunity (novel chemical space for fragment-based screening) depending on the research objectives.

Data gap assessment Bioactivity profiling Experimental prioritization

2-Cyclobutylbenzene-1-sulfonamide Application Scenarios


Carbonic Anhydrase Isozyme-Selective Screening

The ortho-substituted cyclobutylbenzenesulfonamide scaffold is optimally deployed as a fragment hit in carbonic anhydrase inhibitor programs where isozyme selectivity (e.g., CAIX vs. CAII discrimination) is a primary objective. The ortho substitution position is predicted to influence CA isozyme binding orientation differently than meta or para isomers, based on the Kazokaitė-Adomaitienė et al. (2025) demonstration that ortho-substituent oxidation state and steric bulk modulate CAIX affinity by over five orders of magnitude [1]. Researchers should acquire all three positional isomers (2-, 3-, and 4-cyclobutyl) simultaneously to empirically map the structure-selectivity relationship across a panel of relevant CA isozymes, as no pre-existing comparative bioactivity data exist for these isomers [2].

Conformational Restriction and Binding Thermodynamics

The cyclobutyl group's puckered geometry (~30° pucker angle) and restricted conformational ensemble (only 2 rotatable bonds total) make 2-cyclobutylbenzene-1-sulfonamide a valuable tool compound for studying entropic contributions to target binding. By comparing thermodynamic binding signatures (ITC-derived ΔH, ΔS) of this compound against flexible ortho-alkyl analogs (e.g., 2-ethyl-, 2-isopropyl-, or 2-n-butylbenzenesulfonamide), researchers can quantify the entropic benefit of conformational preorganization in the benzenesulfonamide pharmacophore class [3]. The moderate LogP of 1.60 supports both ITC-compatible aqueous solubility and sufficient hydrophobic character for binding pocket engagement .

Synthetic Methodology: Ortho-Substituted Sulfonamide Reactivity

The ortho substitution pattern places the cyclobutyl group in steric proximity to the sulfonamide, creating a congested environment that can be exploited for regioselective functionalization studies. The compound serves as a model substrate for investigating ortho-directing effects in sulfonamide C–H activation, sulfonamide N-functionalization selectivity, and the influence of steric hindrance on sulfonamide acylation/sulfonylation kinetics. The commercially available ≥95% purity from Enamine/Sigma-Aldrich and Leyan provides a reliable starting material for reproducible methodology development .

Uncharacterized Scaffold for Phenotypic Screening

Given the complete absence of published bioactivity data for 2-cyclobutylbenzene-1-sulfonamide across all major bioactivity databases [4], the compound represents genuinely unexplored chemical space for de novo screening campaigns. It is well-suited for inclusion in diversity-oriented screening libraries targeting metalloenzymes, antibacterial dihydropteroate synthase, or previously untargeted protein families where primary sulfonamide pharmacophores may engage novel binding sites. Researchers conducting phenotypic screens may discover target activities distinct from those of the more complex, pre-optimized cyclobutyl sulfonamide derivatives (e.g., SPL-410) that already populate the patent literature .

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